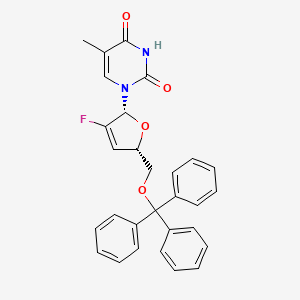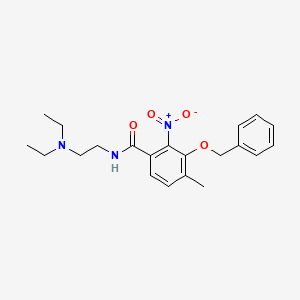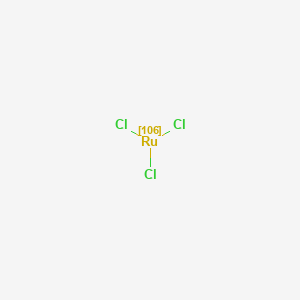
(106Ru)Ruthenium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium chloride, specifically the isotope Ruthenium-106 chloride, is a radioactive compound with significant applications in various fields. Ruthenium-106 is a beta-emitting isotope with a half-life of approximately 373.6 days. This compound is often used in nuclear medicine and research due to its radioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ruthenium chloride can be synthesized through the chlorination of ruthenium metal. The process involves heating powdered ruthenium metal with chlorine gas. In some methods, the chlorination is conducted in the presence of carbon monoxide, which helps in carrying the product by the gas stream and crystallizing upon cooling .
Industrial Production Methods
In industrial settings, ruthenium chloride is often produced during the reprocessing of spent nuclear fuel. The volatile nature of ruthenium tetroxide (RuO4) poses challenges during extraction stages, but it can be managed through various methods such as solvent extraction and gas phase separation .
Análisis De Reacciones Químicas
Types of Reactions
Ruthenium chloride undergoes various chemical reactions, including:
Oxidation: Ruthenium chloride can be oxidized to form ruthenium tetroxide (RuO4).
Reduction: It can be reduced to lower oxidation states of ruthenium.
Substitution: Ruthenium chloride can participate in substitution reactions to form various coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate (NaIO4) and chlorine gas.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligands like pyridine and bipyridine are often used in substitution reactions to form coordination complexes.
Major Products Formed
Oxidation: Ruthenium tetroxide (RuO4)
Reduction: Lower oxidation state ruthenium complexes
Substitution: Various coordination complexes such as tris(bipyridine)ruthenium(II) chloride
Aplicaciones Científicas De Investigación
Ruthenium chloride has diverse applications in scientific research:
Chemistry: Used as a catalyst in hydrogenation and oxidation reactions.
Medicine: Ruthenium-106 is used in plaque radiotherapy for treating uveal melanoma.
Mecanismo De Acción
The mechanism of action of ruthenium chloride, particularly in medical applications, involves its ability to bind to DNA and inhibit cell proliferation. In the case of Ruthenium-106, its beta-emitting properties are used in radiotherapy to target and destroy cancer cells . The molecular targets and pathways involved include DNA binding and the induction of oxidative stress in cancer cells.
Comparación Con Compuestos Similares
Ruthenium chloride can be compared with other platinum group metal chlorides such as:
- Rhodium(III) chloride
- Palladium(II) chloride
- Osmium(III) chloride
Uniqueness
Ruthenium chloride is unique due to its radioactive isotope Ruthenium-106, which has specific applications in nuclear medicine and research. Its ability to form various coordination complexes and its catalytic properties also distinguish it from other similar compounds .
Similar Compounds
- Rhodium(III) chloride : Used in catalysis and has similar coordination chemistry.
- Palladium(II) chloride : Widely used in catalysis, especially in cross-coupling reactions.
- Osmium(III) chloride : Known for its use in organic synthesis and catalysis .
Propiedades
Número CAS |
63767-78-2 |
|---|---|
Fórmula molecular |
Cl3Ru |
Peso molecular |
212.26 g/mol |
Nombre IUPAC |
trichloro(106Ru)ruthenium-106 |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3/i;;;1+5 |
Clave InChI |
YBCAZPLXEGKKFM-JIYWDPRMSA-K |
SMILES isomérico |
Cl[106Ru](Cl)Cl |
SMILES canónico |
Cl[Ru](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
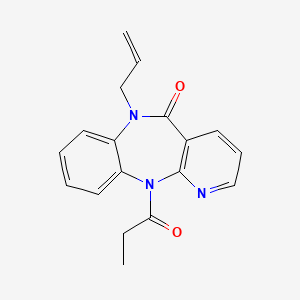
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
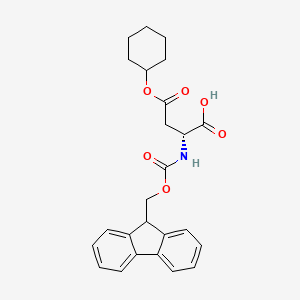

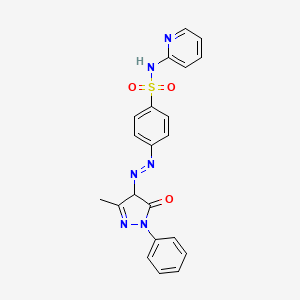

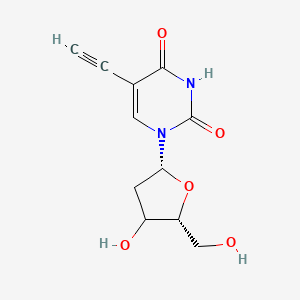

![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
